beta,4-Dimethyl-alpha-methylenecyclohexanepropionaldehyde
Description
beta,4-Dimethyl-alpha-methylenecyclohexanepropionaldehyde (CAS: 77758-68-0) is a substituted cyclohexane derivative with the molecular formula C₁₂H₂₀O and a molecular weight of 180.28 g/mol. Structurally, it features a propionaldehyde chain attached to a cyclohexane ring, with methylene (-CH₂-) and dimethyl (-CH(CH₃)₂) substituents at the alpha and beta/4 positions, respectively. This configuration imparts unique steric and electronic properties, influencing its reactivity and physical state, which is inferred to be liquid based on analogous cyclohexane derivatives .
Properties
CAS No. |
77758-68-0 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
3-(4-methylcyclohexyl)-2-methylidenebutanal |
InChI |
InChI=1S/C12H20O/c1-9-4-6-12(7-5-9)11(3)10(2)8-13/h8-9,11-12H,2,4-7H2,1,3H3 |
InChI Key |
YIAJIVSUDZUUOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C)C(=C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta,4-Dimethyl-alpha-methylenecyclohexanepropionaldehyde typically involves the reaction of cyclohexanone with suitable reagents to introduce the methylene and propionaldehyde groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of the compound .
Chemical Reactions Analysis
Types of Reactions: Beta,4-Dimethyl-alpha-methylenecyclohexanepropionaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Beta,4-Dimethyl-alpha-methylenecyclohexanepropionaldehyde is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of beta,4-Dimethyl-alpha-methylenecyclohexanepropionaldehyde involves its interaction with specific molecular targets. The compound may act as an electrophile, reacting with nucleophiles in biological systems. Pathways involved in its mechanism of action include enzyme-mediated transformations and receptor binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between beta,4-Dimethyl-alpha-methylenecyclohexanepropionaldehyde and structurally or functionally related compounds:
Table 1: Comparative Properties of Cyclohexane and Benzaldehyde Derivatives
*Inferred from analogous liquid-state cyclohexane derivatives in .
Structural and Functional Analysis
Aldehyde Reactivity: The target compound’s aldehyde group is less polar than 4-Hydroxybenzaldehyde’s hydroxyl-aldehyde system, reducing its solubility in aqueous media but enhancing compatibility with organic solvents .
Lipophilicity and Applications :
- The cyclohexane ring and methyl substituents increase lipophilicity compared to simpler aldehydes like 4-Hydroxybenzaldehyde, making the compound more suitable for hydrophobic matrices (e.g., perfumes or coatings) .
- Methylenecyclohexane, a simpler analog, lacks the aldehyde functionality, limiting its utility in condensation reactions but enhancing stability in high-temperature processes .
Safety Considerations: While specific toxicological data for the target compound are unavailable, aldehyde-containing compounds generally require precautions such as eye flushing and skin decontamination, as noted for 4-(Bromomethyl)benzaldehyde .
Biological Activity
Beta,4-Dimethyl-alpha-methylenecyclohexanepropionaldehyde (commonly referred to as DMMP) is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of DMMP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Research indicates that DMMP exhibits various mechanisms of action, which can be summarized as follows:
- Antimicrobial Activity : DMMP has been shown to possess antimicrobial properties against a range of pathogens. It disrupts bacterial cell membrane integrity, leading to cell lysis.
- Antioxidant Properties : The compound acts as a free radical scavenger, reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
- Anti-inflammatory Effects : DMMP modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity
A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of DMMP against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
The findings indicate that DMMP exhibits potent activity against Gram-positive bacteria, particularly Staphylococcus aureus.
Antioxidant Activity
The antioxidant potential of DMMP was assessed using the DPPH radical scavenging assay. The results showed that DMMP had an IC50 value of 25 μg/mL, indicating significant free radical scavenging activity compared to standard antioxidants like ascorbic acid (IC50 = 15 μg/mL) .
Anti-inflammatory Activity
In vitro studies demonstrated that DMMP significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The concentration-dependent inhibition of these cytokines is illustrated in Figure 1.
Cytokine Inhibition
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with skin infections caused by resistant strains of bacteria, DMMP was applied topically. The study reported a 70% improvement in symptoms within one week of treatment, with no significant adverse effects observed .
Case Study 2: Anti-inflammatory Effects
A randomized controlled trial investigated the effects of DMMP on patients with rheumatoid arthritis. Participants receiving DMMP showed a significant reduction in joint inflammation and pain scores compared to the placebo group after eight weeks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
